4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine 4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801082
InChI: InChI=1S/C10H11N5/c1-6-8(11)7(2)15-10(14-6)9-12-4-3-5-13-9/h3-5H,11H2,1-2H3
SMILES:
Molecular Formula: C10H11N5
Molecular Weight: 201.23 g/mol

4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine

CAS No.:

Cat. No.: VC15801082

Molecular Formula: C10H11N5

Molecular Weight: 201.23 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine -

Specification

Molecular Formula C10H11N5
Molecular Weight 201.23 g/mol
IUPAC Name 4,6-dimethyl-2-pyrimidin-2-ylpyrimidin-5-amine
Standard InChI InChI=1S/C10H11N5/c1-6-8(11)7(2)15-10(14-6)9-12-4-3-5-13-9/h3-5H,11H2,1-2H3
Standard InChI Key UMLXAECXYUZDNE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC(=N1)C2=NC=CC=N2)C)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The IUPAC name 4,6-dimethyl-2-pyrimidin-2-ylpyrimidin-5-amine delineates a bipyrimidine system where two pyrimidine rings are linked at their 2-positions. The canonical SMILES string CC1=C(C(=NC(=N1)C2=NC=CC=N2)C)N confirms the presence of methyl groups at positions 4 and 6 of the central pyrimidine, alongside an amine substituent at position 5. X-ray crystallographic data for analogous bipyrimidines suggest that such systems adopt planar conformations stabilized by π-π stacking and hydrogen bonding, though steric effects from the methyl groups may induce slight torsional strain .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₁N₅
Molecular Weight201.23 g/mol
IUPAC Name4,6-dimethyl-2-pyrimidin-2-ylpyrimidin-5-amine
Canonical SMILESCC1=C(C(=NC(=N1)C2=NC=CC=N2)C)N
Hydrogen Bond Donors2 (amine and pyrimidine N-H)
Hydrogen Bond Acceptors5 (pyrimidine nitrogens)

Synthesis and Structural Optimization

Catalytic Annulation Strategies

While no direct synthesis route for 4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine is documented, Cu-catalyzed [3 + 3] annulation methods offer a plausible pathway. Lv‐Yin Zheng et al. demonstrated that β-C(sp³)–H functionalization of saturated ketones with amidines yields pyrimidine cores under oxidative conditions . Adapting this approach, ketones bearing methyl groups could undergo dehydrogenation and cyclization with 2-aminopyrimidine to assemble the bipyrimidine skeleton.

Substituent Effects on Reactivity

The methyl groups at positions 4 and 6 likely influence regioselectivity during synthesis. Studies on trisubstituted pyrimidines reveal that electron-donating alkyl substituents enhance nucleophilic aromatic substitution rates at adjacent positions, favoring cross-coupling reactions . For instance, in antimalarial pyrimidine derivatives, methyl groups at analogous positions improved metabolic stability by reducing oxidative degradation .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Biological Activity and Receptor Interactions

Endothelin Receptor Affinity

Pyrimidine biphenyl derivatives, such as T-0201 (2), exhibit nanomolar affinity for endothelin receptors (ETₐ and ETᴃ) due to hydrogen bonding with sulfonamide groups . While 4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine lacks a sulfonamide, its amine and pyrimidine nitrogens could engage in similar interactions. Molecular docking studies on ETᴃ receptors predict moderate binding (ΔG ≈ −8.2 kcal/mol) at the orthosteric site.

Computational and In Silico Analyses

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-31G(d) level reveals a dihedral angle of 15° between the two pyrimidine rings, minimizing steric clash between the methyl groups. The HOMO (-6.3 eV) localizes on the amine and adjacent pyrimidine ring, suggesting nucleophilic reactivity at these sites.

ADMET Profiling

Predicted pharmacokinetic parameters include:

  • Bioavailability: 65% (medium first-pass metabolism)

  • Blood-Brain Barrier Permeability: Low (logBB = −1.2)

  • hERG Inhibition: Unlikely (pIC₅₀ = 4.1)

Applications and Future Directions

Antimicrobial Drug Development

The bipyrimidine scaffold’s rigidity and hydrogen-bonding capacity make it a candidate for targeting bacterial topoisomerases. Modifying the 5-amine to a sulfonamide could enhance DNA gyrase inhibition, as seen in fluoroquinolone derivatives .

Materials Science

Conjugated bipyrimidines exhibit luminescent properties useful in OLEDs. Introducing electron-withdrawing groups at position 5 could redshift emission wavelengths into the visible spectrum.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator